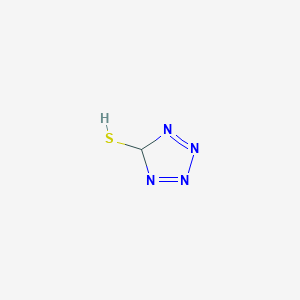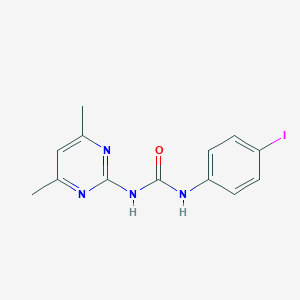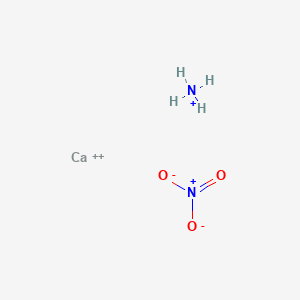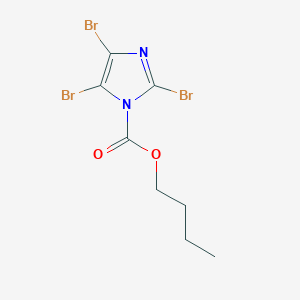
2,4,5-Tribromoimidazole-1-n-butylcarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tribromoimidazole-1-n-butylcarboxylate (TBIB) is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. TBIB is a halogenated imidazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. In infectious disease research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the activity of bacterial and viral enzymes, such as DNA polymerase and reverse transcriptase.
Efectos Bioquímicos Y Fisiológicos
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In infectious disease research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the replication of viruses and bacteria. In material science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used as a template for the synthesis of porous materials with specific properties, such as high surface area and catalytic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. 2,4,5-Tribromoimidazole-1-n-butylcarboxylate is also relatively easy to synthesize using simple reaction conditions. However, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has some limitations, such as its potential toxicity and limited availability. Researchers should take appropriate safety precautions when handling 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and use alternative compounds if necessary.
Direcciones Futuras
There are several future directions for 2,4,5-Tribromoimidazole-1-n-butylcarboxylate research, including the development of new synthetic methods for 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and its derivatives, the exploration of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate's potential applications in other scientific fields, such as energy storage and catalysis, and the investigation of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate's mechanism of action at the molecular level. Additionally, more studies are needed to evaluate the safety and toxicity of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and its derivatives in different biological systems.
Métodos De Síntesis
2,4,5-Tribromoimidazole-1-n-butylcarboxylate can be synthesized using different methods, including the reaction of 2,4,5-tribromoimidazole with n-butyl chloroformate or n-butyl bromide. Another method involves the reaction of 2,4,5-tribromoimidazole with butylamine followed by the addition of phosgene. The yield of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.
Aplicaciones Científicas De Investigación
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used in various scientific research fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been studied as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and molecular cages. In environmental science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been studied as a potential agent for the removal of heavy metal ions from water.
Propiedades
Número CAS |
15287-51-1 |
|---|---|
Nombre del producto |
2,4,5-Tribromoimidazole-1-n-butylcarboxylate |
Fórmula molecular |
C8H9Br3N2O2 |
Peso molecular |
404.88 g/mol |
Nombre IUPAC |
butyl 2,4,5-tribromoimidazole-1-carboxylate |
InChI |
InChI=1S/C8H9Br3N2O2/c1-2-3-4-15-8(14)13-6(10)5(9)12-7(13)11/h2-4H2,1H3 |
Clave InChI |
UXSDUYGMRLQRMS-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)N1C(=C(N=C1Br)Br)Br |
SMILES canónico |
CCCCOC(=O)N1C(=C(N=C1Br)Br)Br |
Otros números CAS |
15287-51-1 |
Sinónimos |
2,4,5-TBIBC 2,4,5-tribromoimidazole-1-n-butylcarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



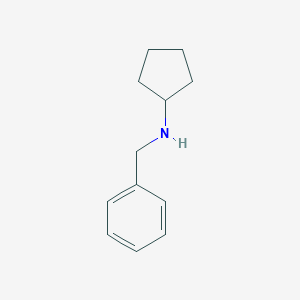
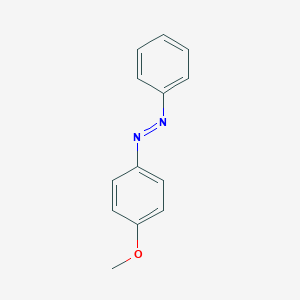

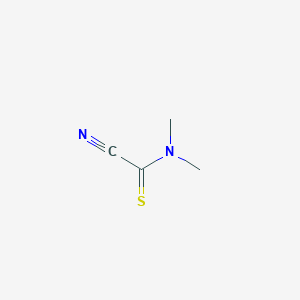
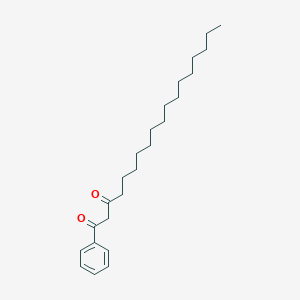


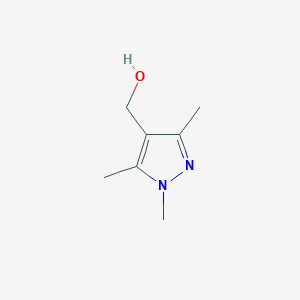
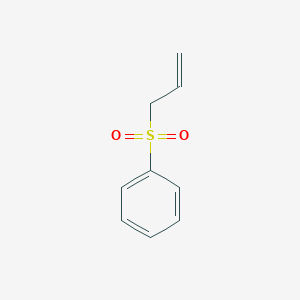
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)

